DL-Pantothenyl ethyl ether

Übersicht

Beschreibung

DL-Pantothenyl ethyl ether is not directly discussed in the provided papers. However, the synthesis of ethers is a relevant topic, as seen in the first paper, which focuses on the synthesis of ethyl tert-butyl ether (ETBE) from ethanol and isobutylene . This process is catalyzed by an ion-exchange resin, Amberlyst 15, and is of industrial importance. Although ETBE is different from DL-Pantothenyl ethyl ether, the principles of ether synthesis could be extrapolated to understand the potential methods for synthesizing DL-Pantothenyl ethyl ether.

Synthesis Analysis

The synthesis of ethers, as mentioned in the first paper, involves the reaction of alcohols with isobutylene in the presence of a catalyst . While this paper does not directly address DL-Pantothenyl ethyl ether, the methodology could provide insights into its synthesis. The equilibrium thermodynamic analysis presented could be applied to optimize the conditions for synthesizing similar ethers.

Molecular Structure Analysis

The molecular structure of DL-Pantothenyl ethyl ether is not analyzed in the provided papers. However, the second paper discusses the synthesis of a complex molecule with multiple functional groups, including an ether . The methods used to synthesize and manipulate the molecular structure of this compound could be relevant when considering the synthesis and analysis of DL-Pantothenyl ethyl ether's molecular structure.

Chemical Reactions Analysis

The papers provided do not directly analyze the chemical reactions specific to DL-Pantothenyl ethyl ether. However, the synthesis of ETBE discussed in the first paper involves chemical reactions pertinent to ether formation, which could be related to the reactions DL-Pantothenyl ethyl ether might undergo . The second paper also involves chemical reactions to synthesize a complex ether, which might offer insights into the reactivity of ether bonds in various conditions .

Physical and Chemical Properties Analysis

Neither paper provides information on the physical and chemical properties of DL-Pantothenyl ethyl ether. However, the equilibrium thermodynamic analysis of the ETBE synthesis in the first paper could be useful in predicting the physical properties of ethers in general, such as boiling points, solubility, and stability . The second paper's detailed synthetic route could help infer the chemical stability and reactivity of similar ether-containing compounds .

Wissenschaftliche Forschungsanwendungen

Ethyl Tertiary-Butyl Ether (ETBE) and Related Compounds

Ethyl tertiary-butyl ether (ETBE) has been studied for its low toxicity and potential effects on the kidney and liver in animal models. While not directly related to DL-Pantothenyl ethyl ether, ETBE's research provides insight into the toxicological profiles of ether compounds used in gasoline, which could inform safety and environmental considerations in scientific applications (Mcgregor, 2007).

Coenzyme A Biosynthesis as an Antimicrobial Drug Target

Research into coenzyme A (CoA) biosynthesis, involving pantothenic acid (a precursor of CoA), highlights the potential of analogues of this essential metabolite as antimicrobial agents. This area of study underscores the importance of compounds related to pantothenic acid in developing novel antimicrobial strategies, which might be relevant for DL-Pantothenyl ethyl ether's role in scientific research applications (Spry, Kirk, & Saliba, 2008).

Dimethyl Ether (DME) as an Alternative Fuel

The application of dimethyl ether (DME) in compression ignition engines, due to its environmentally friendly combustion properties, showcases the potential of ethers in energy and environmental research. This highlights the broader context of ether compounds in scientific applications aiming to reduce emissions and develop sustainable energy solutions (Park & Lee, 2014).

Ether- and Alcohol-Functionalized Ionic Liquids

The physicochemical properties of ether- and alcohol-functionalized ionic liquids, emphasizing their applications across a range of disciplines, demonstrate the versatility of ether compounds. This research area may offer a context for exploring DL-Pantothenyl ethyl ether in diverse scientific applications, including its potential role as a solvent or reagent in chemical syntheses (Tang, Baker, & Zhao, 2012).

Zukünftige Richtungen

DL-Pantothenyl ethyl ether is a promising ingredient in the cosmetic industry due to its excellent physical (solubility, anti-electrostatic, etc.), chemical (stability), and biological (transcutaneous absorption, etc.) properties . It is expected to be used more widely in the future, especially in hair care products due to its increased penetration into the hair shaft, long-lasting moisturization, enhancement of hair strength, and prevention of damage caused by overheating and overdrying of the hair and the scalp .

Eigenschaften

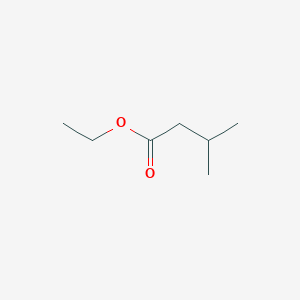

IUPAC Name |

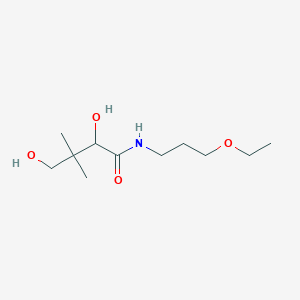

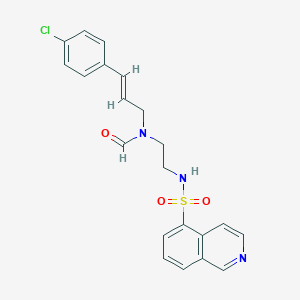

N-(3-ethoxypropyl)-2,4-dihydroxy-3,3-dimethylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO4/c1-4-16-7-5-6-12-10(15)9(14)11(2,3)8-13/h9,13-14H,4-8H2,1-3H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRAMPOPITCOOIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC(=O)C(C(C)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60862363 | |

| Record name | N-(3-Ethoxypropyl)-2,4-dihydroxy-3,3-dimethylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DL-Pantothenyl ethyl ether | |

CAS RN |

667-84-5 | |

| Record name | N-(3-Ethoxypropyl)-2,4-dihydroxy-3,3-dimethylbutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=667-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Ethoxypropyl)-2,4-dihydroxy-3,3-dimethylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanamide, N-(3-ethoxypropyl)-2,4-dihydroxy-3,3-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,1-Biphenyl]-2,4-diol,3,3-diethyl-(9CI)](/img/structure/B153880.png)

![9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-imine](/img/structure/B153893.png)